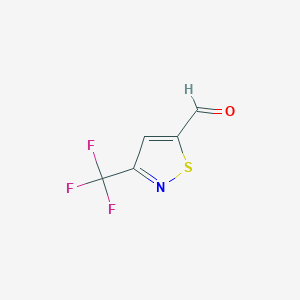

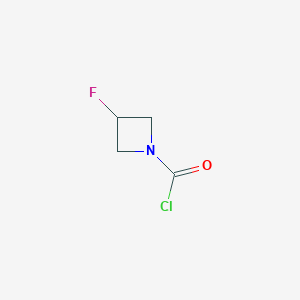

3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethyl groups are often used in the development of pharmaceuticals and agrochemicals due to their ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties . They are known for their abundance in more than 20% of pharmaceutical and agrochemical products .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds often involves transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes .Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted compounds can be analyzed using various techniques such as FT-RAMAN, IR, NLO, NBO, HOMO–LUMO analysis, and physicochemical descriptors .Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted compounds can vary widely. They often possess high thermal stability and proper frontier-energy levels, making them suitable for various applications .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Recent studies have demonstrated innovative synthesis routes and the characterization of new compounds starting from related thiazole derivatives. For instance, the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents have been reported, showcasing the versatility of thiazole derivatives in producing compounds with significant biological activity (Bhat et al., 2016). Similarly, the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines through sequential versus multicomponent reaction approaches highlights the role of thiazole derivatives in constructing complex molecular architectures (Palka et al., 2014).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of synthesized compounds incorporating thiazole units have been a focus of several studies. Research has shown that some newly synthesized compounds display broad-spectrum antimicrobial activities and moderate to good antioxidant activities, underscoring the potential of thiazole derivatives in developing new therapeutic agents (Bhat et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde are currently unknown . It’s worth noting that trifluoromethyl-containing compounds have been found in numerous fda-approved drugs over the past 20 years, suggesting a wide range of potential targets .

Mode of Action

Some hypotheses suggest that due to its structural similarity to phenolic compounds, it might inhibit mitochondrial ATP production or interfere with gill ion uptake

Biochemical Pathways

It’s known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth . They are often incorporated into potential drug molecules for various diseases and disorders .

Result of Action

It’s known that trifluoromethyl-containing compounds can exhibit numerous pharmacological activities .

Action Environment

It’s known that some trifluoromethyl-containing compounds can be combustible and their containers may explode when heated .

Safety and Hazards

Direcciones Futuras

The future directions in the field of trifluoromethyl-substituted compounds involve further improvements in the field of trifluoromethylation reactions, which could enhance the propensity towards further development of agrochemical drugs . There is also ongoing research into the electroluminescence properties of trifluoromethyl-substituted compounds for use in blue organic light-emitting diodes .

Propiedades

IUPAC Name |

3-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)4-1-3(2-10)11-9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTCCKWHQFITPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1784002-13-6 |

Source

|

| Record name | 3-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2745118.png)

![2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2745120.png)

![N-(3,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2745128.png)

![2-[[1-Methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2745129.png)

![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2745132.png)